

ZK-90055 Hydrochloride In-Vivo Administration: Application Notes and Protocols

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Compound of Interest

Compound Name: ZK-90055 hydrochloride

Cat. No.: B1649416 Get Quote

Disclaimer: **ZK-90055 hydrochloride** is a research compound whose development was discontinued before the commencement of clinical trials. Consequently, publicly available invivo administration data and established protocols are limited. The following application notes and protocols are based on the known pharmacology of ZK-90055 as a $\beta 2$ adrenergic receptor agonist and general principles of in-vivo research for this class of compounds. These should be regarded as illustrative guidance and adapted based on specific experimental goals and institutional guidelines.

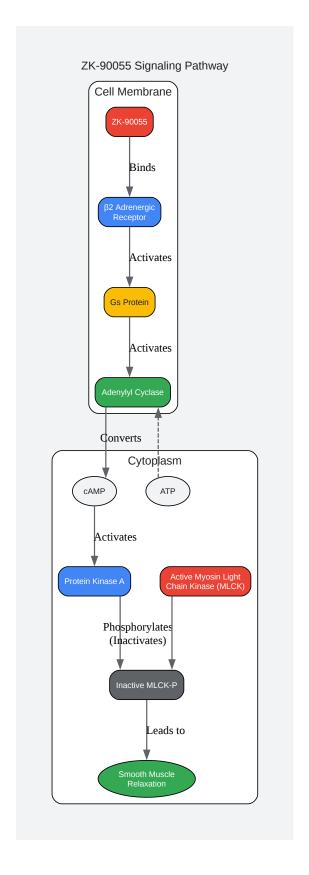
Introduction

ZK-90055 hydrochloride is a selective β2 adrenergic receptor agonist.[1][2][3][4] It was developed as a "soft drug," designed to be active at the site of local administration, such as the lungs via inhalation, and then rapidly metabolized into an inactive form upon entering systemic circulation.[1][5][6][7] This approach aims to maximize therapeutic effects at the target tissue while minimizing systemic side effects. The primary therapeutic target for such a compound would be respiratory conditions involving bronchoconstriction, such as asthma.

Mechanism of Action: β2 Adrenergic Receptor Signaling

ZK-90055 hydrochloride exerts its effects by binding to and activating β2 adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to smooth muscle relaxation.





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Caption: β2 Adrenergic Receptor Signaling Cascade.



In-Vivo Administration Protocols

Due to the intended localized action and rapid systemic inactivation of ZK-90055, in-vivo studies would likely focus on administration routes that deliver the compound directly to the target organ, such as intratracheal instillation or aerosol inhalation for respiratory applications. The following are generalized protocols for preclinical evaluation in a guinea pig model of bronchoconstriction.

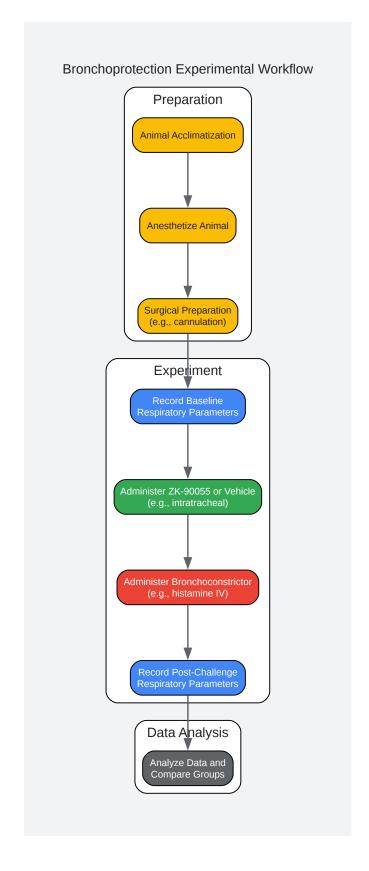
Animal Model

- · Species: Hartley Guinea Pig
- Rationale: Guinea pigs have a well-characterized sensitive respiratory system that is a standard model for asthma and bronchoconstriction studies.

Experimental Protocol: Evaluation of Bronchoprotective Effect

This protocol outlines a general procedure to assess the efficacy of ZK-90055 in preventing bronchoconstriction induced by a chemical agent like histamine or methacholine.





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Caption: Generalized Experimental Workflow.



Methodology:

- Animal Preparation:
 - Acclimatize animals to laboratory conditions for at least one week.
 - Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine).
 - If required, perform a tracheotomy and cannulate the trachea for controlled ventilation and measurement of respiratory parameters.
 - o Cannulate a jugular vein for intravenous administration of the bronchoconstricting agent.
- Drug Administration:
 - Vehicle Group: Administer the vehicle solution (e.g., saline) via the chosen route (e.g., intratracheal instillation or aerosol).
 - Treatment Group(s): Administer ZK-90055 hydrochloride, dissolved in the vehicle, at various doses.
- Bronchial Challenge:
 - At a set time point after drug administration, administer a bronchoconstricting agent (e.g., histamine or methacholine) intravenously.
- Measurement of Response:
 - Continuously monitor and record respiratory parameters, such as airway resistance and lung compliance, before and after the bronchial challenge.
- Data Analysis:
 - Calculate the percentage inhibition of the bronchoconstrictor-induced response in the ZK-90055 treated groups compared to the vehicle control group.

Quantitative Data (Illustrative)



As specific in-vivo data for ZK-90055 is not readily available, the following table presents hypothetical data that might be obtained from a study as described above.

Treatment Group	Dose (µg/kg, intratracheal)	Peak Bronchoconstrictio n (% increase in airway resistance)	% Inhibition of Bronchoconstrictio n
Vehicle	N/A	150 ± 15	0%
ZK-90055 HCI	1	95 ± 12	36.7%
ZK-90055 HCI	3	50 ± 8	66.7%
ZK-90055 HCI	10	20 ± 5	86.7%
Salbutamol (Control)	10	25 ± 6	83.3%

Data are presented as Mean ± SEM and are for illustrative purposes only.

Pharmacokinetic Considerations (Hypothetical)

The "soft drug" nature of ZK-90055 implies a specific pharmacokinetic profile that would be a key area of investigation.

Parameter	Expected Finding after Inhalation	Rationale
Tmax (lungs)	Short	Rapid absorption in the lung tissue.
Cmax (plasma)	Low	Designed for poor systemic absorption and/or rapid metabolism.
t1/2 (plasma)	Very Short	Rapid systemic clearance to minimize side effects.
Metabolites (plasma)	High concentration of inactive metabolites	Evidence of rapid systemic inactivation.



Summary and Conclusion

ZK-90055 hydrochloride is a β2 adrenergic receptor agonist with the interesting pharmacological design of a "soft drug." While the discontinuation of its development limits the availability of detailed in-vivo data, the principles of its mechanism of action and intended therapeutic application allow for the design of relevant preclinical studies. Researchers investigating this or similar compounds should focus on local administration routes and study designs that can differentiate local efficacy from systemic effects and pharmacokinetics. The provided protocols and illustrative data serve as a foundational guide for such investigations.

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